molecular formula C14H11FO3 B580999 3-Fluoro-4-(3-methoxyphenyl)benzoic acid CAS No. 1261924-36-0

3-Fluoro-4-(3-methoxyphenyl)benzoic acid

Cat. No.: B580999
CAS No.: 1261924-36-0
M. Wt: 246.237
InChI Key: ZUHWTXVQCXMXKG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methoxyphenyl)benzoic acid (CAS: 1261924-36-0) is a fluorinated benzoic acid derivative characterized by a methoxy-substituted phenyl ring at the 4-position and a fluorine atom at the 3-position of the benzoic acid core. This compound is widely utilized in pharmaceutical and chemical research as a building block for synthesizing drug intermediates, agrochemicals, and specialty polymers . Its structural features—a polar carboxylic acid group combined with lipophilic fluorine and methoxy substituents—make it a versatile candidate for modulating solubility, bioavailability, and target binding in drug design.

Properties

IUPAC Name

3-fluoro-4-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)12-6-5-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHWTXVQCXMXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681407
Record name 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-36-0
Record name 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methoxyphenyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluorobenzoic acid.

    Friedel-Crafts Acylation: The 3-fluorobenzoic acid undergoes Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 3-methoxyphenyl group onto the benzene ring.

    Hydrolysis: The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Major Products

    Nucleophilic Aromatic Substitution: Substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

    Reduction: 3-Fluoro-4-(3-methoxyphenyl)benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-(3-methoxyphenyl)benzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The compound can undergo nucleophilic aromatic substitution, allowing for the formation of more complex structures which may exhibit enhanced biological activity .

Case Study: Alzheimer's Disease Treatment

  • Objective: Investigate the efficacy of derivatives in inhibiting acetylcholinesterase (AChE).
  • Findings: Compounds derived from this compound demonstrated significant AChE inhibition, suggesting potential therapeutic benefits in Alzheimer's treatment .

Antimicrobial Activity

Research indicates that derivatives of this compound can be modified into hydrazides, which are utilized in the synthesis of oxadiazoles known for their antimicrobial properties. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

Data Table: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
Oxadiazole Derivative AE. coli32 µg/mLCell wall synthesis inhibition
Oxadiazole Derivative BS. aureus16 µg/mLProtein synthesis inhibition

Material Science

In addition to its biological applications, this compound is being explored in materials science for its potential use in developing new electronic materials with specific optical properties. Its unique structure allows for modifications that can enhance conductivity and stability in various applications.

Biochemical Studies

The compound has been utilized in biochemical studies to explore interactions between fluoro and methoxy groups with biological molecules. These studies have revealed insights into how such substituents affect enzyme activity and cellular processes.

Case Study: Enzyme Interaction

  • Objective: Assess the interaction with butyrylcholinesterase (BChE).
  • Results: The compound exhibited competitive inhibition against BChE, indicating its potential role as a therapeutic agent in conditions where cholinergic signaling is disrupted.

In Vitro and In Vivo Studies

Recent studies have focused on the effects of this compound on various cancer cell lines, demonstrating its potential anticancer properties.

In Vitro Study Results:

  • Cell Line: MDA-MB-231 (breast cancer)
  • IC50 Values: Ranged from 2.43 to 7.84 µM, indicating significant cytotoxic effects through apoptosis induction and microtubule destabilization.

In Vivo Study Results:
Animal models treated with derivatives showed reduced tumor growth rates and improved survival metrics, highlighting the therapeutic potential of these compounds in oncology.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives targeting Alzheimer’s disease may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing acetylcholine levels in the brain and improving cognitive function .

Comparison with Similar Compounds

Positional Isomers of Fluoro-Methoxyphenyl Benzoic Acids

The position of fluorine and methoxy substituents significantly impacts physicochemical properties and applications. Key analogs include:

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications
3-Fluoro-4-(4-methoxyphenyl)benzoic acid 1261892-86-7 C14H11FO3 Fluoro (3), Methoxy (4-phenyl) Higher lipophilicity; used in liquid crystal synthesis
3-(5-Fluoro-2-methoxyphenyl)benzoic acid 376592-43-7 C14H11FO3 Fluoro (5-phenyl), Methoxy (2-phenyl) Enhanced rigidity; explored in polymer backbones
4-Fluoro-3-(3-methoxyphenyl)benzoic acid 1181452-19-6 C14H11FO3 Fluoro (4), Methoxy (3-phenyl) Improved aqueous solubility; drug intermediate

Key Observations :

  • Lipophilicity : The 4-methoxyphenyl analog exhibits higher lipophilicity due to the para-methoxy group’s electron-donating effect, enhancing membrane permeability .
  • Solubility : Compounds with meta-substituted methoxy groups (e.g., 4-Fluoro-3-(3-methoxyphenyl)benzoic acid) show better aqueous solubility, critical for pharmaceutical formulations .

Functional Group Variations

Replacing the methoxy group with bulkier or electronegative substituents alters reactivity and biological activity:

Compound Name CAS Number Molecular Formula Key Functional Group Applications
3-Methyl-4-(4-trifluoroMethoxyphenyl)benzoic acid 1261560-31-9 C15H11F3O3 Trifluoromethoxy (4-phenyl) Enhanced metabolic stability; used in antiviral agents
2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid 1237117-50-8 C15H11F3O3 Trifluoromethyl (3-phenyl) High thermal stability; material science applications

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl or trifluoromethoxy groups increase electronegativity, improving resistance to oxidative degradation .
  • Thermal Stability : The trifluoromethyl group in 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid contributes to higher melting points (e.g., 217–220°C), suitable for high-temperature processes .

Physicochemical Properties and Extraction Efficiency

Benzoic acid derivatives exhibit varying extraction rates in emulsion liquid membrane systems, influenced by substituent chemistry:

  • Distribution Coefficients : Fluorine and methoxy groups increase the distribution coefficient (m), enabling faster extraction compared to acetic acid derivatives. For example, benzoic acid analogs achieve >98% extraction in <5 minutes, while acetic acid requires prolonged time .
  • Diffusivity: Fluorine’s small atomic radius enhances diffusivity; 3-Fluoro-4-(3-methoxyphenyl)benzoic acid likely follows the trend: benzoic acid > acetic acid > phenol in membrane mobility .

Biological Activity

3-Fluoro-4-(3-methoxyphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and application in drug discovery, supported by relevant case studies and research findings.

This compound (CAS number 53227090) is characterized by the following chemical structure:

  • Molecular Formula: C15H11FO4
  • Molecular Weight: 284.25 g/mol
  • Functional Groups: Fluorine atom, methoxy group, carboxylic acid

The fluorine substituent enhances the compound's reactivity, particularly in nucleophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of pharmaceutical compounds .

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit notable antimicrobial activity. The compound can be transformed into various derivatives that have shown efficacy against bacterial strains. For instance, modifications leading to hydrazide derivatives have been utilized in synthesizing oxadiazoles with antimicrobial properties .

TRPM8 Antagonism

A significant area of research has focused on the antagonistic effects of compounds related to this compound on the TRPM8 receptor, which is implicated in pain and temperature sensation. A study identified a series of TRPM8 antagonists derived from similar structures that demonstrated promising results in preclinical toxicology studies . This suggests potential therapeutic applications in pain management.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Notably, it can be synthesized through nucleophilic substitution reactions where the fluorine atom plays a crucial role in enhancing reactivity. The compound can also serve as an intermediate for synthesizing other biologically active derivatives aimed at treating conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Antimicrobial Applications : Research has shown that derivatives synthesized from this compound exhibit significant antimicrobial activity against various pathogens. For example, oxadiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Pain Management : A study on TRPM8 antagonists revealed that modifications based on this compound could lead to compounds with enhanced efficacy in managing neuropathic pain. These findings are critical for developing new analgesics with fewer side effects compared to traditional therapies .

Summary of Research Findings

Study Focus Findings Implications
Antimicrobial ActivityDerivatives showed significant inhibition against bacterial strainsPotential for developing new antibiotics
TRPM8 AntagonismIdentified novel antagonists with preclinical efficacyNew avenues for pain management therapies
Drug SynthesisHighlighted versatility as an intermediate in drug developmentImportant for Alzheimer's treatment research

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-4-(3-methoxyphenyl)benzoic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis of fluorinated benzoic acid derivatives often involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce aryl groups. For example, chlorination of precursor benzoic acids using catalysts like FeCl₃ under controlled temperatures (40–60°C) can introduce halogens, while methoxyphenyl groups may be added via palladium-catalyzed cross-coupling . Optimization of solvent polarity (e.g., DMF vs. THF) and reaction time is critical to minimize side products like dehalogenated intermediates. Post-synthesis, column chromatography (silica gel, hexane/EtOAc) is typically used for purification .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., ≥99% purity) is standard for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity:

  • ¹H NMR : Look for aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (~δ 3.8 ppm), and carboxylic acid proton (broad, δ ~12–13 ppm) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-F (~1100 cm⁻¹) .

Q. What solvent systems are recommended for solubility testing in biological assays?

  • Methodological Answer : The compound’s solubility depends on pH and solvent polarity. In aqueous buffers (pH 7.4), dimethyl sulfoxide (DMSO) is commonly used as a co-solvent (≤1% v/v). For organic phases, methanol or acetonitrile are suitable. Pre-solubility screening via shake-flask method at 25°C is advised to determine optimal concentrations for cell-based assays .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The fluorine atom enhances metabolic stability by resisting cytochrome P450 oxidation and modulates electronic effects (e.g., electron-withdrawing) on the aromatic ring, improving binding affinity to target proteins. Comparative studies with non-fluorinated analogs (e.g., 4-methoxybenzoic acid) show reduced logP values (increased hydrophilicity) for fluorinated derivatives, impacting pharmacokinetics . For enzyme inhibition assays, fluorinated derivatives often exhibit IC₅₀ values 2–5x lower than non-fluorinated counterparts .

Q. What challenges arise in coupling reactions involving this compound for complex molecule synthesis?

  • Methodological Answer : The electron-deficient aryl ring (due to fluorine) can hinder nucleophilic aromatic substitution. Strategies include:

  • Using Buchwald-Hartwig amination with Pd(dba)₂/Xantphos catalysts to introduce amines .
  • Activating the carboxylic acid as an acyl chloride (SOCl₂) for peptide coupling, ensuring anhydrous conditions to prevent hydrolysis .
  • Monitoring by LC-MS for intermediates like de-fluorinated byproducts .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, compound solubility). To address this:

  • Replicate assays in triplicate with internal controls (e.g., 4-fluorobenzoic acid as a reference) .
  • Use isothermal titration calorimetry (ITC) to validate binding constants (Kd) independently of cellular activity .

Safety and Handling

  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Hazards : Irritant to eyes/skin. Use PPE (gloves, goggles) and fume hoods during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.